L-Valyl-L-valyl-L-tyrosyl-L-alanine is a tetrapeptide consisting of four amino acids: two valines, one tyrosine, and one alanine. This compound falls under the classification of peptides, which are short chains of amino acids linked by peptide bonds. Peptides can exhibit various biological activities and are of significant interest in pharmaceutical and biochemical research.
L-Valyl-L-valyl-L-tyrosyl-L-alanine can be synthesized in laboratories using solid-phase peptide synthesis techniques. It may also be derived from natural sources where similar sequences occur in proteins, although specific natural occurrences of this exact tetrapeptide are not well-documented.
This compound is classified as a peptide and more specifically as a tetrapeptide, which is a peptide composed of four amino acid residues. It is categorized under bioactive peptides due to its potential biological functions.
The primary method for synthesizing L-Valyl-L-valyl-L-tyrosyl-L-alanine is solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
In industrial applications, automated peptide synthesizers can be used to scale up the production efficiently.
The molecular formula for L-Valyl-L-valyl-L-tyrosyl-L-alanine is . The structural representation includes two valine residues contributing hydrophobic characteristics, while the tyrosine residue introduces an aromatic ring that can participate in various interactions due to its hydroxyl group.
CC(C)C(N)C(=O)NC(Cc1ccc(O)cc1)C(=O)NC(C(C)C)C(O)=O
ZNGPROMGGGFOAA-UHFFFAOYSA-N
L-Valyl-L-valyl-L-tyrosyl-L-alanine can undergo various chemical reactions typical for peptides:
The mechanism of action for L-Valyl-L-valyl-L-tyrosyl-L-alanine varies depending on its application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular functions. The specific molecular targets often involve protein-protein interactions and modulation of enzymatic activities.
L-Valyl-L-valyl-L-tyrosyl-L-alanine has several scientific applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7